Technical Guide: 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane
Technical Guide: 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane
[1][2][3]
CAS Number: 121124-95-6 Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol Synonyms: 5-Bromo-2-methoxybenzaldehyde 1,3-propanediyl acetal[1]
Executive Summary
2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a specialized protected aldehyde intermediate used primarily in medicinal chemistry and complex organic synthesis.[1] It serves as a "masked" electrophile, where the aldehyde functionality of the parent molecule (5-bromo-2-methoxybenzaldehyde) is protected as a cyclic acetal (1,3-dioxane).[1]
This protection strategy is critical when the synthetic route requires organometallic manipulation of the aryl bromide—specifically Lithium-Halogen Exchange (Li-Br)—which would otherwise result in immediate self-immolation by attacking the sensitive aldehyde carbonyl.[1] This guide details the synthesis, stability profile, and application of this compound in generating C5-functionalized anisaldehyde derivatives.[1]
Chemical Identity & Properties
| Property | Specification | Notes |
| CAS Number | 121124-95-6 | Verified Registry Number |
| Parent Aldehyde | 5-Bromo-2-methoxybenzaldehyde | CAS: 25016-01-7 |
| Protecting Group | 1,3-Propanediol | Forms a 6-membered dioxane ring |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing/cooling |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene) | Insoluble in water |
| Stability | Base-Stable; Acid-Labile | Stable to R-Li, R-MgBr, and hydride reductions |
Synthesis Protocol
The synthesis follows a standard Dean-Stark acetalization protocol.[1] The choice of 1,3-dioxane (6-membered ring) over 1,3-dioxolane (5-membered ring) is often deliberate; dioxanes are generally more stable to acidic hydrolysis, offering a more robust protecting group for multi-step sequences, though they are kinetically slower to form and remove.[1]
Reagents & Materials
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Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)
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Reagent: 1,3-Propanediol (1.2 – 1.5 equiv)[1]
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Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)[1]
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Solvent: Toluene (Reagent Grade)[1]
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Apparatus: Dean-Stark trap equipped with a reflux condenser.[1]
Step-by-Step Methodology
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Setup: Charge a round-bottom flask with 5-bromo-2-methoxybenzaldehyde and toluene (approx. 10 mL/g substrate).
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Addition: Add 1,3-propanediol and the catalytic amount of pTSA.
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Reflux: Heat the mixture to vigorous reflux. The water generated by the condensation reaction will azeotrope with toluene and collect in the Dean-Stark trap.[1]
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Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours). Monitor by TLC (Solvent: Hexane/EtOAc) for the disappearance of the aldehyde spot.[1]
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Workup: Cool to room temperature. Quench the catalyst by adding saturated aqueous NaHCO₃.[1]
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Isolation: Separate the organic layer.[1] Wash with water and brine.[1] Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: The crude product is often pure enough for downstream use.[1] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallization from cold hexanes.[1]
Synthesis Workflow Visualization
Figure 1: Acid-catalyzed acetalization pathway utilizing azeotropic water removal to drive equilibrium toward the dioxane product.[1]
Technical Deep Dive: Reactivity & Applications
The primary utility of CAS 121124-95-6 lies in its ability to undergo Lithium-Halogen Exchange without compromising the aldehyde oxidation state.[1]
Mechanism: Orthogonal Reactivity
In the parent aldehyde, the carbonyl group is highly electrophilic.[1] Any attempt to lithiate the bromine (using n-BuLi) would result in the lithium species immediately attacking the carbonyl of a neighboring molecule (polymerization/dimerization).[1]
By masking the carbonyl as a 1,3-dioxane:
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Electronic Character: The ring becomes stable to strong bases and nucleophiles.[1]
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Regioselectivity: The bromine at the C5 position is activated for exchange.[1] While the methoxy group at C2 is an Ortho-Directing Group (ODG), Lithium-Halogen exchange is kinetically faster than Directed Ortho Metalation (DoM) at cryogenic temperatures (-78°C).[1]
Experimental Protocol: Lithium-Halogen Exchange
Self-Validating Check: The reaction must be performed strictly anhydrously under Argon/Nitrogen. Moisture kills the lithiated intermediate immediately.[1]
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Dissolution: Dissolve 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane in anhydrous THF. Cool to -78°C .[1][2]
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Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.
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Observation: A color change (often yellow/orange) indicates the formation of the aryl lithium species.[1]
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Trapping: Stir for 30–60 minutes at -78°C, then add the Electrophile (e.g., DMF, CO₂, Borate esters, Alkyl halides).
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Warming: Allow the reaction to warm to room temperature slowly.
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Deprotection (Optional): If the free aldehyde is required immediately, treat the crude mixture with 1N HCl or aqueous Trifluoroacetic acid (TFA) to hydrolyze the dioxane ring.[1]
Reaction Pathway Visualization
Figure 2: The standard workflow for utilizing the dioxane scaffold to modify the C5 position via organolithium chemistry.
Handling & Safety Information
While specific toxicological data for this acetal is limited, it should be handled with the same precautions as the parent benzaldehyde and alkyl bromides.[1]
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Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
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Storage: Store in a cool, dry place. The dioxane ring is stable, but prolonged exposure to moisture and acid can lead to slow hydrolysis, releasing the parent aldehyde.[1]
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]
References
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Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for 1,3-dioxane formation and stability). [1]
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Molaid Chemicals. (n.d.).[1] 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane Compound Summary. Retrieved from Molaid.[1] Link
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ChemicalBook. (2025).[1] 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane Product Description. Retrieved from ChemicalBook.[1] Link
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PubChem. (n.d.).[1] 5-Bromo-2-methoxybenzaldehyde (Parent Compound Data). National Library of Medicine.[1] Link[1]
